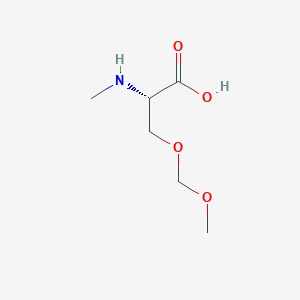
Iridium(3+);3-methyl-2-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium(3+);3-methyl-2-phenylpyridine is a complex compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the broader class of cyclometallated iridium(III) complexes, which are known for their luminescence properties and applications in organic light-emitting diodes (OLEDs) and photoredox catalysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);3-methyl-2-phenylpyridine typically involves cyclometalation reactions. One common method is the reaction of iridium trichloride with 3-methyl-2-phenylpyridine under specific conditions. The general reaction can be represented as:
[ \text{IrCl}_3 + 3 \text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir}(\text{C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N})_3 + 3 \text{HCl} ]
This reaction is typically carried out in a solvent such as dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Iridium(3+);3-methyl-2-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands to form new complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(IV) complexes, while substitution reactions can produce a variety of heteroleptic iridium complexes .
科学的研究の応用
Iridium(3+);3-methyl-2-phenylpyridine has a wide range of scientific research applications:
作用機序
The mechanism by which Iridium(3+);3-methyl-2-phenylpyridine exerts its effects involves the interaction of its iridium center with various molecular targets. In photoredox catalysis, the compound undergoes photoexcitation, leading to the formation of reactive intermediates that drive the catalytic cycle . In biological applications, the compound can accumulate in specific cellular compartments, disrupting cellular processes and inducing apoptosis .
類似化合物との比較
Similar Compounds
Tris(2-phenylpyridine)iridium: This compound is similar in structure but lacks the methyl group on the phenylpyridine ligand.
2-phenylpyridine iridium complexes: These complexes have different substituents on the phenylpyridine ligand, leading to variations in their properties.
Uniqueness
Iridium(3+);3-methyl-2-phenylpyridine is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific luminescent or catalytic properties are desired .
特性
分子式 |
C36H30IrN3 |
|---|---|
分子量 |
696.9 g/mol |
IUPAC名 |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H10N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-7,9H,1H3;/q3*-1;+3 |
InChIキー |
TVEFYWLJMQKAIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.CC1=C(N=CC=C1)C2=CC=CC=[C-]2.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


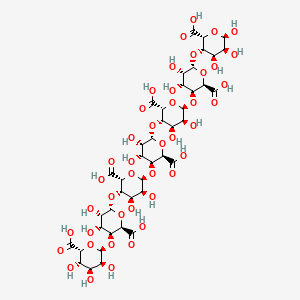
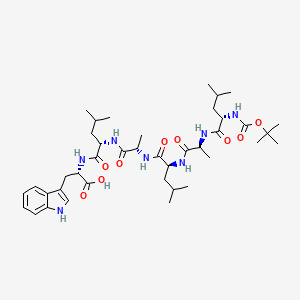

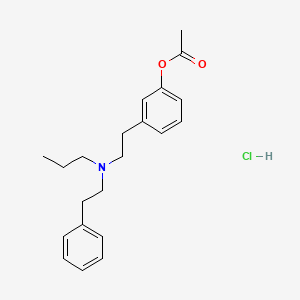
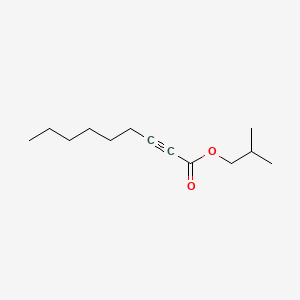

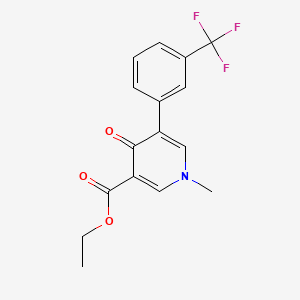

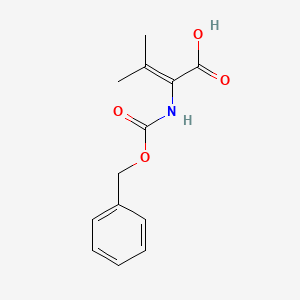

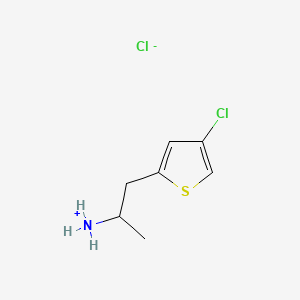
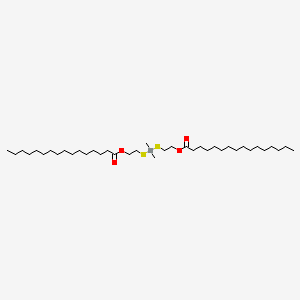
![Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-](/img/structure/B13785151.png)
